Lipophilicity Shift: 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid (XLogP3 = 2.6) vs. 3‑Chlorophenyl Analog (XLogP3 = 2.9)
The XLogP3 lipophilicity of the target compound (pictured) is 2.6, versus 2.9 for the 3‑chlorophenyl analog (CAS 338746-11-5) [1][2]. The ΔlogP of –0.3 indicates increased polarity, which may translate into improved aqueous solubility and reduced non‑specific membrane partitioning relative to the chloro congener.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid (CID 446195) – 2.9 |
| Quantified Difference | ΔXLogP3 = –0.3 (target compound 10.3 % lower) |
| Conditions | PubChem computed XLogP3-AA, same algorithm version (3.0) |
Why This Matters
Lower lipophilicity reduces the risk of phospholipidosis and cytochrome P450 promiscuity, favoring early‑stage lead optimization for oral or injectable drug candidates.
- [1] PubChem. Compound Summary – 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid (CID 53211487). Computed XLogP3-AA = 2.6. View Source
- [2] PubChem. Compound Summary – 2-{[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid (CID 446195). Computed XLogP3-AA = 2.9. View Source
